molecular formula C17H23N3O4 B14811605 ethyl (3E)-2-methyl-3-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)butanoate

ethyl (3E)-2-methyl-3-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)butanoate

Cat. No.: B14811605
M. Wt: 333.4 g/mol
InChI Key: XWKNVTZOAZMVFF-XDHOZWIPSA-N
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Description

Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate is a complex organic compound with the molecular formula C₁₇H₂₃N₃O₄. This compound is characterized by its unique structure, which includes an ester functional group, a hydrazone linkage, and a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate typically involves multiple steps. One common method includes the condensation of ethyl acetoacetate with 4-(propionylamino)benzoylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

Comparison

Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate is unique due to its combination of ester, hydrazone, and benzoyl functional groups. This structural complexity allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to simpler esters like ethyl acetate or methyl butyrate .

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl (3E)-2-methyl-3-[[4-(propanoylamino)benzoyl]hydrazinylidene]butanoate

InChI

InChI=1S/C17H23N3O4/c1-5-15(21)18-14-9-7-13(8-10-14)16(22)20-19-12(4)11(3)17(23)24-6-2/h7-11H,5-6H2,1-4H3,(H,18,21)(H,20,22)/b19-12+

InChI Key

XWKNVTZOAZMVFF-XDHOZWIPSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C(C)C(=O)OCC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C(C)C(=O)OCC

Origin of Product

United States

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